molecular formula C8H12N2O2 B13164061 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one

Katalognummer: B13164061
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: VNFLECXZPXMTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a methoxymethyl group, and a methyl group attached to a dihydropyridinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyrazolo[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like 1,4-dioxane. The mixture is stirred at room temperature and then heated under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-1-(methoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. One key target is the enzyme Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By inhibiting NNMT, the compound can modulate energy metabolism and influence cellular functions such as mitochondrial biogenesis and gene expression .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

5-amino-1-(methoxymethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-6-7(9)3-4-8(11)10(6)5-12-2/h3-4H,5,9H2,1-2H3

InChI-Schlüssel

VNFLECXZPXMTBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=O)N1COC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.